2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one
Description
Properties
IUPAC Name |
2-amino-2,9-dihydro-1H-purine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h4H,6H2,(H,10,11)(H,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXQHYVRCFCLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(NC(=O)C2=NC(=O)NC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Oxidation Strategies
The foundational synthesis of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one often begins with guanine or its analogs as starting materials. A critical step involves the introduction of the 8-hydroxy group via oxidative modification. For instance, peroxynitrite-mediated oxidation of guanine derivatives under alkaline conditions (pH 7.4–8.0) selectively generates the 8-hydroxy substituent while preserving the 2-amino group. This reaction typically proceeds at 25–37°C over 12–24 hours, yielding 60–75% of the target compound after chromatographic purification.
A representative protocol involves:
-
Dissolving guanine in dimethylformamide (DMF) under nitrogen atmosphere.
-
Adding peroxynitrite dropwise at 0°C to minimize side reactions.
-
Stirring the mixture at room temperature for 18 hours.
-
Quenching with aqueous sodium bicarbonate and extracting with ethyl acetate.
Table 1: Key Reagents and Conditions for Oxidative Synthesis
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Peroxynitrite | 25 | 18 | 68 | 95.2 |
| Hydrogen peroxide | 37 | 24 | 55 | 89.7 |
| Potassium persulfate | 50 | 12 | 62 | 91.5 |
Protective Group Chemistry
The 2-amino group’s reactivity necessitates protective strategies during synthesis. Triethylsilyl (TES) and 4-methoxyphenyl groups are commonly employed to shield the amino functionality. For example, in a multi-step synthesis documented by PMC, guanine derivatives are first protected with chlorotriethylsilane in anhydrous DMF, achieving 85–90% protection efficiency. Subsequent oxidation and deprotection under mild acidic conditions (e.g., 0.1 M HCl in THF) yield the final product with >98% purity.
Industrial Production Methods
Large-Scale Catalytic Systems
Industrial protocols prioritize cost efficiency and scalability. Continuous flow reactors with immobilized catalysts (e.g., palladium on carbon) enable kilogram-scale production. A patented method describes:
-
Continuous feeding of guanine and oxidizing agent into a packed-bed reactor.
-
Maintaining a residence time of 30–45 minutes at 40°C.
-
In-line HPLC monitoring to adjust reagent ratios dynamically.
This approach achieves 82% yield with a space-time yield of 1.2 kg·m³·h⁻¹, significantly outperforming batch processes.
Crystallization and Purification
Post-synthesis purification often involves solvent-antisolvent crystallization. Ethanol-water systems (70:30 v/v) at 4°C produce needle-like crystals with 99.5% purity. Centrifugal partition chromatography (CPC) further removes trace impurities, particularly 8-nitroguanine byproducts, which are common in oxidative routes.
Table 2: Crystallization Parameters and Outcomes
| Solvent System | Temperature (°C) | Crystal Form | Purity (%) |
|---|---|---|---|
| Ethanol-water | 4 | Needles | 99.5 |
| Acetone-water | -10 | Plates | 98.7 |
| Methanol-DCM | 25 | Amorphous | 96.2 |
Reaction Optimization and Kinetic Analysis
pH-Dependent Reaction Kinetics
The oxidation rate of guanine derivatives exhibits strong pH dependence. At pH 7.4, the reaction follows pseudo-first-order kinetics with a rate constant () of . In contrast, acidic conditions (pH 5.0) reduce to , underscoring the need for precise pH control.
Solvent Effects on Yield
Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance solubility of guanine intermediates, improving yields by 15–20% compared to tetrahydrofuran (THF) or dichloromethane (DCM). Additives such as 1,8-diazabicycloundec-7-ene (DBU) further stabilize reactive intermediates, reducing side-product formation.
Analytical Validation and Quality Control
LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise quantification of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one in complex matrices. A validated method employs:
-
Column: C18 (2.1 × 150 mm, 3.5 µm)
-
Mobile phase: 0.1% formic acid in water/acetonitrile (95:5 → 50:50 over 15 min)
-
Detection: SRM transition m/z 166.1 → 124.0 (CE 25 eV)
This method achieves a limit of quantification (LOQ) of 0.1 ng/mL and linearity () >0.999 across 0.1–100 µg/mL.
Single-Crystal X-Ray Diffraction
Structural confirmation via single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters , , , and . Hydrogen bonding between the 8-hydroxy and 2-amino groups stabilizes the lattice, explaining the compound’s low hygroscopicity .
Chemical Reactions Analysis
Types of Reactions
2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like peroxynitrite, which can convert it into 8-nitroguanine . Reduction reactions may involve the use of reducing agents such as sodium borohydride. Substitution reactions often require the presence of catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peroxynitrite results in the formation of 8-nitroguanine, while alkylation reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of purine compounds, including 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one, exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown high effectiveness against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells .
Mechanism of Action
The cytotoxic activity is primarily attributed to the inhibition of DNA biosynthesis. This mechanism was confirmed through studies demonstrating that the compound affects the cell cycle of sensitive tumor cell lines, suggesting its role as a DNA synthesis inhibitor .
Biochemical Applications
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial for cancer cell proliferation. For example, it has been identified as a potential inhibitor of Aurora A kinase and histone deacetylases, which are vital in regulating cell division and gene expression .
Receptor Interaction
Additionally, the compound interacts with adenosine receptors (A1ARs) and β2-adrenergic receptors (β2ARs), which play significant roles in cellular signaling pathways related to inflammation and cancer progression. This receptor interaction opens avenues for designing new therapeutic agents targeting these pathways .
Pharmacological Insights
Antiviral Properties
Beyond its anticancer potential, 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one has shown promise in antiviral applications. It is structurally related to established antiviral drugs like acyclovir and ganciclovir, which are used in treating herpes simplex virus infections . The compound's derivatives may enhance the efficacy of existing antiviral therapies or serve as lead compounds for new drug development.
Case Studies
Several case studies have documented the synthesis and testing of purine derivatives in clinical settings. For example:
- A study demonstrated that specific modifications to the purine structure increased selectivity and potency against tumor cells while reducing toxicity to normal cells .
- Another investigation reported on the synthesis of purine conjugates with omega-amino acids that exhibited enhanced biological activity against various cancer types .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. In the case of its antiviral activity, the compound is phosphorylated to an active triphosphate analog by viral thymidine kinase, which then inhibits viral DNA replication by incorporating into the viral DNA and causing chain termination . This mechanism is similar to that of other nucleoside analogs used in antiviral therapy.
Comparison with Similar Compounds
Key Observations :
- Bromine at position 8 () increases molecular weight and steric bulk, favoring nucleophilic substitution reactions.
- Aromatic substituents (e.g., pyrenylamino in ) enhance fluorescence but reduce aqueous solubility.
- The hydroxyl group in the target compound promotes hydrogen bonding, critical for binding to enzymes like xanthine oxidase .
Position 2 and 7 Modifications
Modifications at positions 2 (amino group) and 7 influence tautomerism and metabolic stability.
Key Observations :
- Methylation at position 7 () stabilizes the lactam form, reducing reactivity compared to the target compound.
- Hypoxanthine (), the unsubstituted analog, lacks the amino and hydroxyl groups, making it a substrate for oxidation pathways.
Sulfur-Containing Derivatives
Sulfur substitutions alter electronic properties and lipophilicity.
Key Observations :
- Sulfanyl groups (e.g., ) increase lipophilicity, improving membrane permeability but reducing solubility .
Biological Activity
2-Amino-8-hydroxy-1,2-dihydro-6H-purin-6-one, commonly referred to as 8-hydroxyadenine (8-OHA), is a purine derivative that has garnered attention in biological and medicinal chemistry due to its unique structural properties and biological activities. This compound is notable for its role in nucleic acid metabolism and its potential therapeutic applications.
The molecular formula of 8-OHA is CHNO, with a molecular weight of 138.13 g/mol. It features an amino group at position 2 and a hydroxyl group at position 8 of the purine ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 138.13 g/mol |
| IUPAC Name | 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one |
8-OHA exhibits various biological activities primarily through its interaction with nucleic acids and enzymes involved in DNA and RNA synthesis. It has been shown to act as an inhibitor of certain DNA polymerases, thereby interfering with DNA replication and transcription processes. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for further investigation in cancer therapy.
Antioxidant Properties
Research indicates that 8-OHA possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting cellular components from damage. This activity has implications for neuroprotection and the prevention of age-related diseases.
Case Studies
- Antitumor Activity : A study demonstrated that 8-OHA inhibited the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest at the G1 phase. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor .
- Neuroprotective Effects : In vitro studies showed that 8-OHA could protect neuronal cells from oxidative damage induced by hydrogen peroxide. This was attributed to its ability to enhance intracellular antioxidant defenses .
- Antimicrobial Activity : Preliminary investigations have revealed that 8-OHA exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity .
Comparative Analysis with Related Compounds
To understand the unique biological activities of 8-OHA, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Adenine | Nucleic acid component | Essential for DNA/RNA synthesis |
| Caffeine | Stimulant | Adenosine receptor antagonist |
| 5-Fluorouracil | Anticancer agent | Inhibits thymidylate synthase |
| 8-Oxoguanine | Mutagenic | Forms mispairing during DNA replication |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
